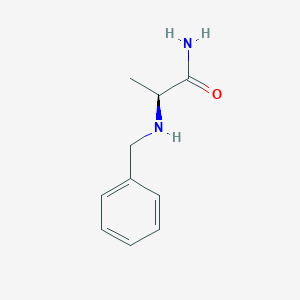

(S)-2-(phenylmethyl)amino Propanamide

Description

Structure

3D Structure

Properties

CAS No. |

775263-01-9 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2S)-2-(benzylamino)propanamide |

InChI |

InChI=1S/C10H14N2O/c1-8(10(11)13)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1 |

InChI Key |

YAIQLSGJDFUANQ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure S 2 Phenylmethyl Amino Propanamide

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally deconstructing them into simpler, commercially available starting materials. google.comnih.gov For (S)-2-(phenylmethyl)amino propanamide, two primary bond disconnections are considered: the amide bond (C-N) and the amine bond (C-N).

A disconnection of the amide bond suggests a synthetic route involving the coupling of (S)-2-(phenylmethyl)amino propanoic acid with ammonia. This approach places the burden of stereocontrol on the synthesis of the chiral amino acid precursor. Alternatively, disconnection of the C-N bond at the chiral center points towards a reaction between a derivative of L-alanine and a benzylating agent. This strategy is often more practical as it leverages a readily available and inexpensive chiral starting material. yale.edu

A further retrosynthetic step from the N-benzylated alanine (B10760859) precursor could involve a reductive amination of a pyruvate (B1213749) derivative, which would construct the chiral center and install the benzylamino group in a single, atom-economical step. chemeducator.org The selection of precursors is strategically guided by the availability of starting materials, the efficiency of the synthetic steps, and the ability to control the stereochemistry at the C2 position.

Stereoselective Pathways to the (S)-Configuration

Achieving the desired (S)-configuration at the chiral center of 2-(phenylmethyl)amino propanamide requires a stereoselective synthetic approach. The primary strategies employed include utilizing the chiral pool, where the desired stereocenter is sourced from a naturally occurring enantiopure compound, and asymmetric synthesis, where the stereocenter is generated during the reaction sequence with high enantioselectivity.

Chiral Pool Approaches Utilizing Readily Available Enantiomers

The chiral pool comprises a variety of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. yale.edu For the synthesis of this compound, the amino acid L-alanine is an ideal starting material as it possesses the required (S)-stereochemistry at the α-carbon. yale.edunih.gov

A common approach involves the N-benzylation of L-alanine. This can be achieved through reductive amination of the amino group of L-alanine with benzaldehyde (B42025) in the presence of a reducing agent such as sodium cyanoborohydride or through direct alkylation with benzyl (B1604629) bromide. The resulting N-benzyl-L-alanine can then be converted to the corresponding propanamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with ammonia. nih.gov This strategy effectively transfers the chirality of L-alanine to the final product.

Asymmetric Synthesis Techniques for Stereocontrol

Asymmetric synthesis provides a powerful means of creating chiral molecules from achiral or racemic precursors. Several techniques have been developed to achieve high levels of stereocontrol, including asymmetric catalysis, the use of chiral auxiliaries, and organocatalysis.

Asymmetric catalysis, particularly transition metal-catalyzed hydrogenation, is a highly efficient method for the enantioselective synthesis of chiral amines. chemeducator.org In the context of synthesizing this compound, a potential route involves the asymmetric reductive amination of a pyruvate derivative. chemeducator.orgnih.gov This reaction entails the condensation of a pyruvate ester with benzylamine (B48309) to form an intermediate imine, which is then hydrogenated in the presence of a chiral transition metal catalyst.

Chiral phosphine (B1218219) ligands complexed with rhodium or iridium are commonly employed for such transformations. The choice of ligand is crucial for achieving high enantioselectivity. While a specific example for the direct synthesis of this compound via this method is not extensively detailed in the literature, the general applicability of asymmetric reductive amination to α-keto acids and their derivatives is well-established. nih.govwikipedia.org The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, are critical parameters that need to be optimized to achieve high yield and enantiomeric excess.

Table 1: Illustrative Data for Asymmetric Reductive Amination of Phenylpyruvic Acid

| Entry | Catalyst | Solvent | H₂ Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | Rh-(R,R)-DIPAMP | Methanol | 50 | >95 | 94 |

| 2 | Ir-(S,S)-BDPP | THF | 60 | >95 | 90 |

| 3 | Ru-(R)-BINAP | Ethanol | 50 | >95 | 96 |

Note: This table presents representative data for a related transformation to illustrate the potential of the methodology and is not specific to the synthesis of this compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used for the asymmetric synthesis of α-amino acids and their derivatives.

In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with propionyl chloride. researchgate.net The resulting N-acyloxazolidinone can then undergo stereoselective amination at the α-position. Alternatively, an achiral glycine (B1666218) derivative attached to a chiral auxiliary can be alkylated with benzyl bromide. The steric hindrance provided by the auxiliary directs the incoming benzyl group to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary and conversion of the carboxylic acid to an amide would yield the desired product. One study demonstrated the alkylation of a chiral dianion derived from N-benzoylalanine and (-)-8-phenylmenthol (B56881) with benzyl bromide, achieving a high diastereomeric ratio. wikipedia.org

Table 2: Diastereoselective Benzylation of an Alanine Derivative Using a Chiral Auxiliary

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (S:R) |

| (-)-8-phenylmenthol | Benzyl bromide | 94:6 |

Data sourced from a study on the alkylation of a chiral dianion derived from N-benzoylalanine. wikipedia.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound, an organocatalytic approach could be envisioned for the direct and enantioselective amidation of an L-alanine derivative. While the direct organocatalytic amidation of amino acids is a developing field, various organocatalysts, such as those based on chiral amines or phosphoric acids, have been shown to effectively catalyze amide bond formation.

A potential strategy could involve the activation of a protected L-alanine ester by a chiral organocatalyst, followed by nucleophilic attack by benzylamine. The chiral environment provided by the catalyst would favor the formation of one enantiomer over the other. Research in this area is ongoing, with the aim of developing highly efficient and enantioselective methods for amide bond formation under mild conditions.

Enzymatic and Biocatalytic Approaches to Chiral Amides

The synthesis of enantiopure chiral amides, such as this compound, is increasingly benefiting from enzymatic and biocatalytic methods, which offer high selectivity and operate under mild, environmentally friendly conditions. rsc.orgnih.gov Biocatalysis is recognized as a promising and sustainable alternative to traditional chemical synthesis for amide bond formation, a top priority for development within the pharmaceutical industry. rsc.org Enzymes are advantageous as they are biodegradable, non-toxic, produced from renewable resources, and often function in aqueous conditions at mild temperatures, which can reduce waste and improve cost-effectiveness. rsc.org

Several enzymatic strategies are employed for the synthesis of chiral amides. A common approach involves using hydrolase enzymes like lipases, esterases, or proteases. manchester.ac.uk These enzymes can catalyze amide bond formation, often in low-water systems or solvent-free conditions, to shift the reaction equilibrium away from hydrolysis and towards synthesis. rsc.org For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used for the direct amidation of carboxylic acids, with the removal of water by-products using molecular sieves to prevent amide hydrolysis. rsc.orgresearchgate.net Another strategy involves ATP-dependent enzymes, such as amide bond synthetases (ABS), which have shown significant promise for forming amides from carboxylic acids and primary amines in aqueous media. researchgate.net The ABS enzyme McbA, for example, catalyzes amide formation via an adenylate intermediate. researchgate.net

Nitrile hydratase (NHase) enzymes present another powerful route, catalyzing the hydration of nitriles to form amides. researchgate.net This method can be integrated into chemoenzymatic cascades. For example, a one-pot, two-step reaction involving nitrile bond hydration by a Co-dependent NHase has been demonstrated for the synthesis of a receptor agonist. researchgate.net The use of whole-cell biocatalysts containing enzymes like NHase can be advantageous, as cellular sequestration can protect the enzyme from inhibition by other components in a reaction mixture. researchgate.net

The table below summarizes key enzyme classes and their strategies for chiral amide synthesis.

| Enzyme Class | Synthetic Strategy | Key Features |

| Hydrolases (e.g., Lipases) | Reverse hydrolysis (amidation) in low-water systems, solvent-free conditions, or with water removal. rsc.orgresearchgate.net | Utilizes readily available enzymes; requires shifting equilibrium towards synthesis. rsc.org |

| Amide Bond Synthetases (ABS) | ATP-dependent condensation of carboxylic acids and amines in aqueous media. researchgate.net | Proceeds via an adenylate intermediate; highly efficient. researchgate.net |

| Nitrile Hydratases (NHase) | Hydration of a nitrile precursor to the corresponding amide. researchgate.net | Can be used in chemoenzymatic cascades; whole-cell systems offer enzyme protection. researchgate.net |

| Transaminases (ω-TA) | Amine transfer from a donor molecule to a carbonyl acceptor, followed by further conversion to the amide. wiley.com | Excellent for creating chiral amines, which are precursors to chiral amides. wiley.com |

These biocatalytic methods provide versatile pathways to access enantioenriched amides, addressing the growing demand for sustainable and selective synthetic processes in chemical and pharmaceutical industries. rsc.org

Optimization of Reaction Conditions for Yield and Stereoselectivity

Achieving high yield and stereoselectivity in the synthesis of this compound requires meticulous optimization of various reaction parameters. The choice of enzyme, substrate concentration, pH, temperature, and solvent system are all critical factors that can significantly influence the outcome of a biocatalytic reaction.

A Design of Experiments (DoE) strategy is often employed for the efficient and informative screening of different reaction parameters. manchester.ac.uk This statistical approach allows for the systematic investigation of multiple variables simultaneously, identifying the optimal conditions and any interactions between them. manchester.ac.uk

Key Parameters for Optimization:

Enzyme Selection and Loading: Screening a library of enzymes, such as lipases, proteases, or specific amide ligases, is the first step to identify a biocatalyst with high activity and selectivity for the specific substrates. frontiersin.org Enzyme stability can be a limiting factor, and kinetic studies help identify the most robust and active enzyme for the desired transformation. manchester.ac.uk

pH and Temperature: Enzymatic reactions are highly sensitive to pH and temperature. mdpi.com For instance, the optimization of pH and temperature was crucial for synthesizing the anticonvulsant ilepcimide, leading to up to 96% conversion. researchgate.net The optimal pH often depends on the enzyme's origin and the pKa of the substrates, while the optimal temperature is a balance between maximizing reaction rate and maintaining long-term enzyme stability.

Substrate Concentration: High substrate concentrations are desirable for process efficiency but can lead to substrate inhibition or product inhibition, reducing the enzyme's catalytic activity. A fed-batch approach, where the substrate is added continuously or in portions throughout the reaction, can overcome these limitations. manchester.ac.uk Moving from a batch to a fed-batch process has been shown to double the effective substrate concentration and the total turnover number (TON) of the enzyme. manchester.ac.uk

Solvent System: The choice of solvent can dramatically impact enzyme activity and reaction equilibrium. While many enzymatic reactions are performed in aqueous buffers, the use of organic co-solvents or biphasic systems can be advantageous, especially for poorly water-soluble substrates or to shift the equilibrium of hydrolase-catalyzed amidations toward synthesis. rsc.orgmdpi.com For example, a water/n-hexane biphasic system was found to be conducive for the synthesis of Phenylalanine butyramide (B146194) catalyzed by an intracellular lipase. mdpi.com

By-product Removal: In reactions that produce inhibitory by-products or water (in the case of condensation reactions), in-situ removal can significantly improve yields. For lipase-catalyzed amidations, adding molecular sieves can sequester the water by-product, preventing the reverse hydrolytic reaction. rsc.orgnih.gov

The following table provides examples of optimized conditions from biocatalytic syntheses of related compounds.

| Product | Enzyme | Key Optimized Parameters | Outcome |

| Ilepcimide | Carboxylic Acid Reductase (CAR) | pH, Temperature | Up to 96% conversion researchgate.net |

| Cyclic Amine | Imine Reductase (IRED) | Fed-batch substrate addition | Doubled substrate concentration and TON manchester.ac.uk |

| Phenylalanine butyramide | Intracellular Lipase (SpL) | Biphasic solvent system (n-hexane with 2% water), 30°C | 0.89 mg/mL product in 15 hours mdpi.com |

| α-benzyl L-glutamate | Alcalase (a protease) | Substrate (N-Boc L-glutamic acid), benzyl alcohol | 81% yield frontiersin.org |

By systematically fine-tuning these conditions, it is possible to develop a highly efficient and selective process for the synthesis of enantiopure this compound.

Scale-Up Considerations for Laboratory and Research Applications

Scaling up the synthesis of this compound from the bench to laboratory and research scales introduces a new set of challenges that must be addressed to ensure the process remains efficient, robust, and economically viable. enamine.net Key considerations include reactor design, enzyme stability and reuse, cofactor regeneration, and downstream processing for product isolation. nih.govresearchgate.net

Reactor Configuration: The choice of reactor is critical. While simple batch reactors are common in initial lab-scale experiments, they can be inefficient for larger scales due to challenges with high substrate concentrations. manchester.ac.uk Fed-batch systems, where substrates are added over time, can mitigate substrate or product inhibition, allowing for higher product titers. manchester.ac.uk For further process intensification, continuous flow reactors, such as packed bed reactors (PBRs), offer improved productivity and safety. whiterose.ac.uk In a PBR, the enzyme is immobilized onto a solid support, and the reaction mixture flows through it, enabling high efficiency and simplified product separation. whiterose.ac.uk

Enzyme Immobilization and Stability: For large-scale applications, the cost of the enzyme can be significant. Enzyme immobilization on solid supports is a crucial strategy to enhance stability and enable easy recovery and reuse of the biocatalyst over multiple cycles. nih.gov This approach is vital for improving the economic feasibility of industrial-scale processes. nih.gov Immobilization can be achieved through physical or chemical methods, and the solid support helps to stabilize the enzyme's three-dimensional structure, preserving its catalytic activity. nih.gov

Cofactor Recycling: Many enzymatic reactions, particularly those involving dehydrogenases or reductases, require expensive nicotinamide (B372718) cofactors like NAD(P)H. nih.gov For a process to be scalable, an efficient in-situ cofactor regeneration system is essential. This can be achieved by using a second enzyme and a sacrificial substrate. For example, formate (B1220265) dehydrogenase (FDH) is often used with formate to regenerate NADH from NAD+. wiley.com Developing self-sufficient biocatalytic networks that eliminate the need for external cofactor supplementation is an advanced strategy for sustainable manufacturing. nih.gov

Downstream Processing and Product Recovery: The recovery of the desired chiral amine or amide from the final reaction mixture presents a key challenge during scale-up. researchgate.net The mixture often contains the product, unreacted substrates, the enzyme (if not immobilized), cofactors, and by-products. Efficient separation and purification techniques are required to isolate the product with high purity. The development of streamlined downstream processes is as critical as the optimization of the reaction itself.

The table below outlines key considerations and corresponding strategies for the scale-up of biocatalytic processes.

| Consideration | Strategy | Benefit |

| Reactor Design | Transition from batch to fed-batch or continuous flow (PBR) reactors. manchester.ac.ukwhiterose.ac.uk | Increased productivity, better control, mitigation of inhibition. manchester.ac.uk |

| Enzyme Cost & Stability | Immobilization of the enzyme on a solid support. nih.gov | Enhanced stability, easy separation, and reusability of the biocatalyst. nih.gov |

| Cofactor Cost | Implementation of an enzymatic cofactor regeneration cycle (e.g., using FDH). nih.govwiley.com | Reduces manufacturing costs and improves process sustainability. nih.gov |

| Product Isolation | Development of efficient downstream processing and purification protocols. researchgate.net | Ensures high purity of the final product, which is critical for research applications. researchgate.net |

Careful planning and optimization of these factors are paramount for the successful transition of a synthetic route for this compound from a small-scale discovery lab to a larger, more productive research-grade synthesis.

Comprehensive Chemical Reactivity and Transformation Studies of S 2 Phenylmethyl Amino Propanamide

Reactions at the Amide Functional Group (e.g., Hydrolysis, N-Alkylation)

The amide functional group in (S)-2-(phenylmethyl)amino propanamide is a key site for chemical transformations, though it is characteristically less reactive than other carbonyl derivatives. Its reactivity is primarily centered on nucleophilic acyl substitution, with hydrolysis being the most fundamental reaction.

Hydrolysis: Amide hydrolysis cleaves the robust carbon-nitrogen bond to yield a carboxylic acid and an amine. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. byjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. allen.inyoutube.com Following a series of proton transfers, the C-N bond is cleaved, releasing protonated benzylamine (B48309) and (S)-alanine. The reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. byjus.comchemistrysteps.com The expulsion of the amide anion is thermodynamically unfavorable; however, the reaction can be driven to completion by using a high concentration of the hydroxide and heat. The final products are the carboxylate salt of (S)-alanine and benzylamine. chemistrysteps.com

A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide in a methanol/dichloromethane (B109758) solvent system, which may be applicable for sensitive substrates. arkat-usa.org

N-Alkylation: While the secondary amine of the phenylmethylamino moiety is more nucleophilic and thus more readily alkylated, direct N-alkylation of the amide nitrogen is also a topic of interest for creating more complex structures. This reaction is challenging due to the decreased nucleophilicity of the amide nitrogen, whose lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. However, catalytic methods have been developed for the N-alkylation of amides using alcohols, which are considered green alkylating agents. rsc.orgnih.gov These reactions often proceed through a "borrowing hydrogen" mechanism, where a metal catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then condenses with the amide. nih.gov Subsequent hydrogenation of the resulting intermediate yields the N-alkylated amide and regenerates the catalyst. nih.gov

| Reaction Type | Conditions | Products |

| Acid Hydrolysis | Aqueous Acid (e.g., H₂SO₄), Heat | (S)-Alanine, Benzylammonium salt |

| Base Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Sodium (S)-alaninate, Benzylamine |

| N-Alkylation | Alcohol, Metal Catalyst (e.g., Co, Ru), Base, Heat | N-Alkyl-(S)-2-(phenylmethyl)amino Propanamide |

Chemical Modifications of the Phenylmethylamino Moiety

The phenylmethylamino (benzylamino) group offers several avenues for modification, most notably through the cleavage of the nitrogen-benzyl bond (debenzylation) or through reactions on the aromatic phenyl ring.

N-Debenzylation: The benzyl (B1604629) group is a common protecting group for amines because it is stable under many reaction conditions but can be removed selectively. Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation. mdma.chsemanticscholar.org This procedure often employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265). mdma.ch The reaction is typically carried out under neutral conditions at reflux temperature, affording the deprotected primary amine, (S)-2-aminopropanamide, directly. mdma.chsemanticscholar.org

Another approach involves Pd/C-catalyzed hydrogenation, which can be significantly accelerated by the combined use of a solid acid catalyst like niobic acid-on-carbon (Nb₂O₅/C). nih.gov Oxidative methods for debenzylation have also been developed. For instance, N-benzyl amides can be cleaved using a system of an alkali metal bromide and an oxidant, which generates a reactive bromo radical. acs.org Treatment with ceric ammonium nitrate (B79036) (CAN) is another effective method for the oxidative N-debenzylation of tertiary N-benzyl amines. researchgate.net

| Debenzylation Method | Reagents | Key Features |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Mild, neutral conditions mdma.ch |

| Facilitated Hydrogenation | Pd/C, Nb₂O₅/C, H₂ | Shorter reaction times nih.gov |

| Oxidative Cleavage | Alkali Metal Bromide, Oxidant | Transition-metal-free acs.org |

Modification of the Phenyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, although the reactivity can be influenced by the electron-donating nature of the attached aminoalkyl chain. Standard reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation could potentially be employed to introduce substituents onto the ring, although careful optimization of conditions would be required to avoid side reactions at the other functional groups.

Formation of Structurally Diverse Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues. Modifications can be introduced at the amide, the secondary amine, or the phenyl ring to modulate the compound's properties.

Derivatives from the Amine and Amide Moieties:

N-Alkylation/Arylation: As discussed, the secondary amine can be alkylated to form tertiary amines. nih.gov Similarly, coupling reactions can introduce various aryl or heteroaryl substituents.

Sulfonamide Formation: Reaction of the debenzylated primary amine with sulfonyl chlorides yields sulfonamides, a class of compounds with significant pharmacological importance. ijarsct.co.in

Peptide Coupling: The debenzylated product, (S)-2-aminopropanamide, can be used as a building block in peptide synthesis. The primary amine can be coupled with N-protected amino acids to extend the peptide chain.

Analogues through Synthetic Variation: A broad range of structurally related aminopropanamide derivatives can be synthesized. For instance, by varying the starting amine in the initial synthesis, analogues with different N-substituents can be prepared. Research has explored the synthesis of various 2-(alkylamino)acetamides and 3-(N,N-disubstituted amino)propionamide derivatives, highlighting the modularity of these synthetic routes. google.comresearchgate.net Additionally, enzymatic methods have been explored for the synthesis of N-benzyl carboxamides from benzylamine and various carboxylic acids, offering a green alternative for producing related structures. nih.gov The synthesis of diverse 2-aminobenzamide (B116534) derivatives from isatoic anhydride (B1165640) also demonstrates the chemical tractability of forming complex amides. mdpi.com

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key transformations of this compound, such as hydrolysis and N-alkylation, proceed through well-studied pathways.

Mechanism of Amide Hydrolysis:

Acid-Catalyzed: The mechanism involves an initial, reversible protonation of the amide carbonyl oxygen. acs.org This is followed by the rate-determining nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. acs.org Proton transfer from the attacking water to the nitrogen atom facilitates the cleavage of the C-N bond, releasing a carboxylic acid and a protonated amine. youtube.comacs.org

Base-Catalyzed: This mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. arkat-usa.org The subsequent step, the elimination of the R₂N⁻ group, is slow because the amide anion is a very poor leaving group. The reaction is driven forward by a rapid, irreversible acid-base reaction between the carboxylic acid produced and the strongly basic amide anion, ultimately forming a carboxylate and a neutral amine. chemistrysteps.com

Mechanism of N-Alkylation via Borrowing Hydrogen: The catalytic N-alkylation of amines with alcohols is a sophisticated process that avoids the use of stoichiometric reagents. whiterose.ac.uk The "borrowing hydrogen" or "hydrogen autotransfer" mechanism typically involves three main stages: whiterose.ac.ukresearchgate.net

Oxidation: A transition metal catalyst (e.g., based on Ru, Ir, or Pd) abstracts two hydrogen atoms from the substrate alcohol, oxidizing it to the corresponding aldehyde (in this case, benzaldehyde (B42025) if benzyl alcohol were the alkylating agent) and forming a metal hydride species. researchgate.netchemrxiv.org

Condensation: The in-situ generated aldehyde condenses with the amine [this compound's amino group] to form an imine or iminium ion intermediate, releasing a molecule of water.

Reduction: The metal hydride species then transfers the "borrowed" hydrogen atoms back to the imine intermediate, reducing it to the final N-alkylated amine and regenerating the active metal catalyst for the next cycle. researchgate.netacs.org

This catalytic cycle is highly atom-efficient, with water being the only byproduct. acs.org

Elucidation of Stereochemical Features and Conformational Analysis of S 2 Phenylmethyl Amino Propanamide

Determination of Absolute Configuration (e.g., X-ray Crystallography)

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.gov This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice. The assignment of the absolute configuration for (S)-2-(phenylmethyl)amino Propanamide relies on the phenomenon of anomalous dispersion. mit.edu

When X-rays interact with the electrons of atoms in a crystal, they are scattered. For non-centrosymmetric crystal structures, which are required for enantiopure compounds, the anomalous scattering effect leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l). mit.edued.ac.uk By analyzing these differences, the absolute arrangement of atoms in space can be unequivocally determined.

A key statistical indicator used in this process is the Flack parameter. ed.ac.uknih.gov After refining the crystal structure, the Flack parameter is calculated; a value close to zero indicates that the assigned absolute configuration is correct. ed.ac.uk Conversely, a value approaching one suggests that the inverted structure is the correct one. Modern crystallographic techniques have advanced to the point where the absolute configuration of molecules containing atoms no heavier than oxygen can be reliably determined, provided high-quality crystals are available. mit.edu While X-ray crystallography is the gold standard for this determination, the specific crystallographic data for this compound is not widely available in public databases. The principles, however, are well-established through the analysis of countless other chiral molecules, including various amino acid and peptide derivatives. thieme-connect.denih.govnih.gov

Conformational Preferences in Solution and Solid State

Solid State: In the crystalline form, the molecule adopts a single, relatively rigid conformation. X-ray diffraction data provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles, which define this solid-state structure. researchgate.net Studies on analogous N-acetyl-amino acid N',N'-dimethylamides have revealed specific low-energy conformations in the solid state, often characterized by distinct φ (phi) and ψ (psi) torsion angles similar to those found in peptide structures. researchgate.net For instance, conformations resembling β-turns have been observed in the crystal structures of similar peptide derivatives. nih.gov

Solution State: In solution, the molecule is more flexible and typically exists as an equilibrium of several rapidly interconverting conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying solution-state conformation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can identify atoms that are close in space, providing distance constraints that help to define the predominant conformations. The observed chemical shifts and coupling constants also offer valuable clues about the molecule's average conformation.

The conformational landscape of such molecules can be visualized using a Ramachandran plot, which maps the energetically allowed regions for the key backbone torsion angles. researchgate.net

Table 1: Representative Torsion Angles and Conformations

| Torsion Angle | Description | Typical Values for Stable Conformations |

|---|---|---|

| Φ (phi) | Rotation around the N-Cα bond | -60° to -150° |

| Ψ (psi) | Rotation around the Cα-C' bond | +120° to +160° |

| Ω (omega) | Rotation around the peptide (amide) bond | ~180° (trans) or ~0° (cis) |

Note: The values presented are typical for peptide-like structures and provide a framework for analyzing the potential conformations of this compound.

Intramolecular Interactions and Their Influence on Stereochemistry and Reactivity

The conformational preferences of this compound are heavily influenced by intramolecular non-covalent interactions. These interactions stabilize certain geometries over others, thereby restricting the molecule's rotational freedom and influencing its stereochemical presentation and reactivity.

The primary intramolecular interactions include:

Hydrogen Bonds: A hydrogen bond can form between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. This type of interaction is crucial for stabilizing folded structures like β-turns in peptides. nih.gov

N-H···π Interactions: A stabilizing interaction can occur between the amide N-H group and the π-electron system of the phenyl ring. researchgate.net This interaction helps to define the orientation of the phenylmethyl (benzyl) group relative to the propanamide backbone.

Steric Hindrance: Repulsive forces between bulky groups, such as the phenyl ring and other substituents, will cause the molecule to adopt conformations that minimize these steric clashes.

These intramolecular forces collectively create a potential energy surface where certain conformations reside in deep energy wells, making them more populated at equilibrium. By locking the molecule into a preferred shape, these interactions can orient reactive groups in a specific way, potentially enhancing or diminishing their reactivity towards external reagents.

Diastereomeric and Enantiomeric Purity Assessment Methods (beyond basic identification)

Ensuring the enantiomeric purity of a chiral compound is critical in many scientific applications. Several advanced analytical techniques are available to accurately quantify the amount of the desired (S)-enantiomer and detect even trace amounts of its (R)-enantiomer counterpart.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers. phenomenex.com The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acid derivatives like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: These phases, often derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile. Derivatives like amylose tris(3,5-dichlorophenylcarbamate) have shown excellent separation capabilities for chiral amines and amino acid esters. yakhak.org

Macrocyclic Glycopeptide-based CSPs: Chiral selectors such as teicoplanin are particularly effective for the direct analysis of underivatized amino acids and their derivatives. These CSPs possess ionic groups, making them compatible with a wide range of mobile phases.

Pirkle-type CSPs: These are based on a small chiral molecule covalently bonded to a support and are effective for a broad range of compounds, including derivatized amino acids.

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Purity Analysis

| CSP Type | Chiral Selector Example | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiral amines, amino acid esters yakhak.org |

| Macrocyclic Glycopeptide | Teicoplanin | Underivatized amino acids, polar compounds |

| Ligand Exchange | (N,S)-dioctyl-(D)-penicillamine-Cu(II) | Underivatized α-amino acids, α-hydroxy acids |

Capillary Electrophoresis (CE): CE offers very high separation efficiency for enantiomers. In this technique, a chiral selector is typically added to the background electrolyte. The enantiomers form transient, diastereomeric complexes with the selector, which gives them different effective mobilities in the electric field, leading to their separation. nih.gov Common chiral selectors used in CE for amino acid derivatives include cyclodextrins and chiral ionic liquids. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, specialized NMR techniques can be used for purity assessment. One advanced method is observing Self-Induced Diastereomeric Anisochronism (SIDA) . In a non-racemic mixture, intermolecular interactions between molecules of the same enantiomer (homochiral) can be different from interactions between opposite enantiomers (heterochiral). uni-muenchen.de This can lead to the formation of transient diastereomeric aggregates that produce distinct, split signals in the NMR spectrum, allowing for direct quantification of the enantiomeric ratio. uni-muenchen.deresearchgate.net

Hyphenated Techniques: For ultimate sensitivity and specificity, chromatographic methods are often coupled with mass spectrometry (MS). A chiral HPLC-ESI-MS/MS method allows for the separation of enantiomers followed by their highly sensitive detection and quantification, making it ideal for detecting trace enantiomeric impurities. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Detail

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) nuclei, providing detailed insight into the molecular framework and conformational preferences in solution. For (S)-2-(phenylmethyl)amino Propanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would facilitate a complete structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data:

Based on the chemical structure and data from analogous compounds such as propanamide and N-benzyl derivatives, the following spectral characteristics are predicted. rsc.orgdocbrown.info The presence of rotational isomers (rotamers) due to hindered rotation around the amide C-N bond is a common feature in amides, which can lead to the observation of two distinct sets of signals for nearby nuclei. scielo.brnih.gov

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | m | 127.0 - 129.0 (CH), 138.0 (C) |

| Benzyl (B1604629) (CH₂) | 3.70 - 3.90 | s (or ABq) | ~54.0 |

| Amine (NH) | 1.80 - 2.50 | br s | - |

| Methine (CH) | 3.30 - 3.50 | q | ~58.0 |

| Methyl (CH₃) | 1.30 - 1.50 | d | ~18.0 |

| Amide (CONH₂) | 5.50 - 7.50 | br s (2H) | ~177.0 |

Predicted data is based on analogous structures and standard chemical shift ranges. Solvent: CDCl₃. s=singlet, d=doublet, q=quartet, m=multiplet, br s=broad singlet, ABq=AB quartet.

Structural Elucidation using 2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A key correlation would be observed between the methine proton (CH) and the methyl protons (CH₃) of the alaninamide core, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons, enabling unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Crucial correlations would include the signal from the benzyl CH₂ protons to the carbons of the phenyl ring and to the methine (CH) carbon, confirming the N-benzyl linkage. Furthermore, correlations from the methine and methyl protons to the amide carbonyl carbon would solidify the propanamide structure.

Conformational Analysis:

Amides can exhibit restricted rotation around the C-N bond, leading to the existence of cis and trans conformers (also known as E/Z isomers). scielo.br This phenomenon results in magnetic non-equivalence and often manifests as a doubling of NMR signals for the nuclei proximate to the amide bond. The relative integration of these paired signals can provide the population ratio of the conformers in the given solvent and at a specific temperature. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to probe through-space interactions, providing definitive evidence for the dominant solution-state conformation and the relative orientation of the benzyl and propanamide moieties. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical techniques are uniquely sensitive to the stereochemistry of a molecule. Since this compound possesses a single stereocenter at the α-carbon, both Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) serve as powerful methods to confirm its absolute configuration and enantiomeric purity. wikipedia.org

Principles and Application:

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will exhibit a complex rotational curve, known as a Cotton effect, in the vicinity of its absorption bands. ubc.ca

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum consists of positive or negative peaks corresponding to the molecule's electronic transitions.

For this compound, the key chromophore is the amide carbonyl group. Amino acids with the L-configuration (which corresponds to the S-configuration for alanine) typically exhibit a positive Cotton effect in their CD spectra for the n→π* electronic transition of the carboxyl or amide group, which occurs in the 200–220 nm region. rsc.org The observation of a CD spectrum with a distinct positive peak in this region would provide strong evidence for the assigned (S)-stereochemistry. The absence of a signal would indicate a racemic mixture, while a spectrum of equal magnitude but opposite sign would indicate the presence of the (R)-enantiomer. Therefore, CD spectroscopy serves as a definitive, non-destructive method for confirming the stereochemical integrity of the compound.

High-Resolution Mass Spectrometry for Precise Molecular Structure and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₄N₂O, which corresponds to a precise monoisotopic mass of 178.1106 Da. nih.govnih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unequivocal verification of the compound's elemental composition.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that offer valuable structural information.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion ([M]+•) is expected to proceed through several key pathways characteristic of N-benzyl amines and amides. nih.govnih.gov

| m/z | Predicted Fragment Ion Structure | Fragmentation Pathway |

| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | α-cleavage at the benzylic C-N bond, forming the stable tropylium (B1234903) cation. Often the base peak. core.ac.uk |

| 161 | [C₁₀H₁₁N₂O]⁺ | Loss of NH₃ (uncommon) or H₂O from non-covalent adducts |

| 86 | [C₄H₈N₂O]⁺ | Cleavage of the benzyl C-N bond with hydrogen transfer. |

| 72 | [C₃H₆NO]⁺ | McLafferty rearrangement or cleavage of the N-Cα bond. |

| 44 | [CONH₂]⁺ | Cleavage of the Cα-C(O) bond. |

The most characteristic fragmentation is expected to be the cleavage of the bond between the benzyl carbon and the nitrogen atom, leading to the formation of the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91. nih.gov This fragment is a hallmark of benzyl-containing compounds and would be a key identifier in the mass spectrum. Other significant fragmentations would involve the amide moiety, such as the loss of the amino group or cleavage to produce an acylium ion, providing further confirmation of the propanamide structure. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and bonding environment.

Characteristic Vibrational Modes:

The IR and Raman spectra of this compound would be dominated by signals corresponding to its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine & Amide) | 3400 - 3200 | Typically broad in condensed phase due to H-bonding. May show multiple peaks for primary amide and secondary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp peaks characteristic of the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of CH₃, CH₂, and CH groups. |

| C=O Stretch (Amide I) | 1680 - 1640 | Very strong and sharp IR absorption. Its position is sensitive to H-bonding. acs.org |

| N-H Bend (Amide II) | 1640 - 1550 | Strong band resulting from N-H bending coupled with C-N stretching. researchgate.net |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands of variable intensity. |

Hydrogen Bonding Analysis:

In the solid state or as a neat liquid, this compound is capable of forming extensive intermolecular hydrogen bonds. The primary amide group (-CONH₂) and the secondary amine group (-NH-) both act as hydrogen bond donors, while the amide carbonyl oxygen serves as a primary hydrogen bond acceptor (N-H···O=C).

This hydrogen bonding has a profound and predictable effect on the vibrational spectrum. nih.govnih.gov

Effect on N-H Stretch: The N-H stretching vibrations will appear as broad bands at lower frequencies (e.g., 3350 cm⁻¹) compared to the sharp, higher frequency bands (>3400 cm⁻¹) that would be observed for a non-hydrogen-bonded (e.g., gas phase or dilute nonpolar solution) molecule.

Effect on C=O Stretch (Amide I): Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a significant shift of the Amide I band to a lower wavenumber. acs.org The degree of this shift correlates with the strength of the hydrogen bond.

Effect on N-H Bend (Amide II): The Amide II band is particularly sensitive to hydrogen bonding at the N-H site. researchgate.net Weakening of this interaction typically results in a downshift of the Amide II frequency.

Analysis of the peak positions, shapes, and widths in the N-H and C=O stretching regions can therefore provide detailed information about the nature and extent of hydrogen bonding within the sample.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. rigaku.com Should a suitable single crystal of this compound be grown, SCXRD analysis would provide a wealth of definitive structural information.

Definitive Stereochemistry:

The primary outcome of an SCXRD study on a chiral, enantiopure compound is the determination of its absolute configuration. The analysis would unambiguously confirm that the stereocenter at the α-carbon possesses the (S)-configuration, validating the stereochemical assignment from synthesis and chiroptical methods.

Molecular and Supramolecular Structure:

The resulting crystal structure would provide a precise model of the molecule, yielding key geometric parameters.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C=O, C-N, C-C) and angles would be obtained, allowing for comparison with theoretical models.

Torsion Angles: The analysis would reveal the exact conformation of the molecule as it exists in the crystal lattice, defined by critical torsion angles such as those around the Cα-N and N-C(benzyl) bonds. This provides a snapshot of a single, low-energy conformer in the solid state.

Intermolecular Interactions: SCXRD elucidates the complete crystal packing arrangement, known as the supramolecular structure. It would reveal the precise geometry of the intermolecular hydrogen bonding network. For instance, it would show how the amide N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule, detailing the distances and angles of these crucial interactions that dictate the solid-state architecture. nih.gov This information is fundamental to understanding the physical properties of the material, such as melting point and solubility.

Theoretical and Computational Chemistry Studies on S 2 Phenylmethyl Amino Propanamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic stability of (S)-2-(phenylmethyl)amino Propanamide. These methods, particularly Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

By performing QM calculations, researchers can determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests lower reactivity. For this compound, the electron-donating nature of the amino and phenylmethyl groups and the electron-withdrawing nature of the propanamide group would significantly influence these frontier orbitals.

Energetic properties, such as the heat of formation and strain energy, can also be computed. These values are essential for understanding the thermodynamic stability of different conformations of the molecule. For instance, comparing the energies of various rotamers around the C-N bonds would reveal the most stable three-dimensional arrangement of the molecule in the gas phase.

Table 1: Illustrative Electronic and Energetic Properties of this compound Calculated via DFT

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A measure of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| Heat of Formation | -150.2 kJ/mol | The change in enthalpy when one mole of the compound is formed from its constituent elements. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM calculations provide insights into the properties of a single, optimized geometry, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent box (typically water), researchers can observe how it folds and flexes in a more realistic environment. These simulations can reveal the most populated conformational states and the energetic barriers between them. For this compound, key dihedral angles, such as those around the bond connecting the phenylmethyl group to the nitrogen and the bonds within the propanamide backbone, would be monitored to characterize different conformations.

The results of MD simulations are often visualized through Ramachandran-like plots, which show the distribution of dihedral angles. These plots can identify clusters of stable conformations. Furthermore, by analyzing the trajectories, one can identify intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. The flexibility of different parts of the molecule can also be assessed by calculating the root-mean-square fluctuation (RMSF) of each atom.

Table 2: Representative Conformational States of this compound from MD Simulations

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (N-C-C=O) | Relative Population | Key Intramolecular Interactions |

| A | 60° | 120° | 45% | Intramolecular H-bond between N-H and C=O |

| B | 180° | -90° | 30% | Extended conformation, minimized steric hindrance |

| C | -60° | 150° | 25% | Folded conformation with potential π-π stacking |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. For instance, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretch of the amine, the C=O stretch of the amide, and the aromatic C-H bends of the phenyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using QM methods. These theoretical values can be compared with experimental NMR data to confirm the structure of the molecule and to gain insights into its conformation in solution. For this compound, predicting the ¹H and ¹³C NMR spectra would be particularly useful for assigning the signals of the phenyl, methyl, and propanamide protons and carbons.

Computational spectroscopy can also aid in understanding the effects of different conformations on the spectroscopic parameters. For example, the chemical shift of a proton can be sensitive to its local environment, which changes with conformation. By calculating the spectra for different stable conformers identified through MD simulations, a more accurate, conformationally-averaged theoretical spectrum can be generated.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

| C=O (amide) | 175.8 | 175.2 | Amide carbonyl carbon |

| CH (chiral center) | 58.2 | 57.9 | Alpha-carbon of the propanamide |

| CH₂ (benzyl) | 45.5 | 45.1 | Methylene (B1212753) carbon of the benzyl (B1604629) group |

| C (ipso, phenyl) | 138.1 | 137.8 | Phenyl carbon attached to the methylene group |

| CH₃ | 18.9 | 18.5 | Methyl carbon of the propanamide |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics.

For this compound, one could computationally model reactions such as the hydrolysis of the amide bond or the N-alkylation of the secondary amine. QM calculations can be used to locate the transition state structures for these reactions. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. A lower activation energy implies a faster reaction rate.

These computational studies can provide detailed insights into the bond-breaking and bond-forming processes that occur during a reaction. They can also be used to study the effect of catalysts or different solvent environments on the reaction mechanism and rate. For example, one could investigate whether the hydrolysis of the amide is more favorable under acidic or basic conditions by modeling the respective reaction pathways.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) | Rate Determining Step |

| Amide Hydrolysis (Acid-catalyzed) | Tetrahedral intermediate formation | 15.2 | Protonation of the carbonyl oxygen |

| Amide Hydrolysis (Base-catalyzed) | Nucleophilic attack of hydroxide (B78521) | 18.5 | Formation of the tetrahedral intermediate |

| N-Alkylation | Sₙ2 transition state | 22.1 | Approach of the alkylating agent |

Theoretical Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules like this compound. These interactions, although weaker than covalent bonds, are numerous and collectively have a significant impact.

Hydrogen bonding is a key non-covalent interaction in this molecule. Intramolecular hydrogen bonds can form between the N-H of the amine and the C=O of the amide, which can stabilize certain conformations. Intermolecular hydrogen bonds with solvent molecules or other molecules of this compound are also important. Computational methods can be used to identify these hydrogen bonds, calculate their geometries (bond lengths and angles), and estimate their strengths.

The phenyl group introduces the possibility of aromatic stacking, also known as π-π interactions. In concentrated solutions or in the solid state, the phenyl rings of two molecules can stack on top of each other. The geometry of this stacking (e.g., face-to-face or offset) and the interaction energy can be calculated. These interactions can be significant in molecular recognition and self-assembly processes. Other non-covalent interactions, such as van der Waals forces and cation-π interactions (if the amine is protonated), can also be analyzed.

Table 5: Calculated Interaction Energies for Non-Covalent Dimers of this compound

| Dimer Configuration | Type of Interaction | Interaction Energy (kcal/mol) | Key Distances (Å) |

| Head-to-tail | Hydrogen bonding (N-H···O=C) | -5.8 | N···O = 2.9 |

| Offset stacked | Aromatic stacking (π-π) | -2.5 | Centroid-centroid = 4.5 |

| T-shaped | C-H···π interaction | -1.8 | H···centroid = 3.2 |

Investigation of S 2 Phenylmethyl Amino Propanamide As a Chiral Building Block or Ligand in Academic Synthesis

Utility in Asymmetric Organic Transformations

(S)-2-(phenylmethyl)amino propanamide and its derivatives have demonstrated considerable utility in controlling the stereochemical outcome of various organic reactions. This is primarily achieved through two main strategies: its temporary incorporation as a chiral auxiliary to direct the formation of new stereocenters in a diastereoselective manner, and its use as a chiral ligand to create a stereochemically defined environment around a metal center in catalytic asymmetric reactions.

As a Chiral Auxiliary in Diastereoselective Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting their chirality to a prochiral substrate to guide the stereoselective formation of new chiral centers. While specific examples detailing the use of this compound itself as a chiral auxiliary in reactions like diastereoselective alkylation are not extensively documented in readily available literature, the principles can be understood from closely related N-benzyl amino acid amide systems.

One notable example that showcases the potential of related structures is the asymmetric synthesis of an orthogonally functionalized cyclopentane (B165970) derivative. In this synthesis, a domino reaction initiated by a Michael addition was controlled by the chiral lithium amide of (S)-N-benzyl-N-α-methylbenzylamine. This reaction proceeded with a diastereomeric ratio of 3:1, demonstrating the directing power of the chiral amine moiety. nih.gov

The general strategy for employing such an auxiliary involves the formation of an amide bond between the chiral auxiliary and the substrate. The steric bulk of the benzyl (B1604629) group on the nitrogen atom can effectively shield one face of the enolate formed from the propanamide backbone, directing the approach of an electrophile to the opposite face. This results in the preferential formation of one diastereomer. After the desired stereocenter is set, the chiral auxiliary can be cleaved and potentially recycled.

| Reaction Type | Electrophile/Reactant | Diastereomeric Ratio (d.r.) | Reference |

| Michael Addition-Cyclization | tert-butyl methyl (E,E)-octa-2,6-dienedioate | 3:1 | nih.gov |

This table illustrates the diastereoselectivity achieved in a reaction utilizing a chiral lithium amide closely related to this compound.

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms in this compound provide excellent coordination sites for transition metals, making it and its derivatives attractive candidates for chiral ligands in asymmetric catalysis. The chiral environment created by the ligand around the metal center can induce high levels of enantioselectivity in the products of catalyzed reactions.

While specific applications of the parent this compound as a ligand are not widely reported, derivatives of N-benzyl amino acids have been successfully employed in various transition metal-catalyzed reactions. For instance, chiral ligands derived from amino acids have been shown to be effective in ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, achieving enantiomeric excesses up to 82%. mdpi.com The rigidity and stereochemistry of the ligand are crucial for achieving high enantioselectivity.

In the realm of palladium-catalyzed asymmetric allylic alkylation (AAA), a key carbon-carbon bond-forming reaction, various chiral ligands are employed to control the stereochemical outcome. Although direct examples with this compound are scarce, the broader class of chiral amino acid-derived ligands is well-established in this area. The effectiveness of these ligands often depends on the electronic and steric properties of the substituents on the amino acid backbone.

| Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Ruthenium | Asymmetric Transfer Hydrogenation | N-phosphinyl ketimines | up to 82% | mdpi.com |

This table provides an example of the enantioselectivity achieved in a transition metal-catalyzed reaction using a chiral ligand derived from an amino alcohol, highlighting the potential of related amino acid-derived ligands.

Incorporation into Complex Molecular Architectures for Research Purposes

Beyond its role in asymmetric transformations, this compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in the realm of peptide and macrocycle synthesis. The primary amine and amide functionalities allow for its straightforward incorporation into peptide chains through standard amide bond formation protocols.

The N-benzyl group introduces a degree of steric bulk and conformational constraint that can be exploited in the design of peptidomimetics and macrocycles with specific three-dimensional structures. Macrocyclic peptides containing N-benzyl amide functionalities have been designed and synthesized as potential therapeutic agents, such as proteasome inhibitors. vt.edu The macrocyclic structure, which can be formed through various cyclization strategies, often leads to enhanced biological activity and metabolic stability compared to linear peptide counterparts. uni-kiel.deresearchgate.net

The synthesis of these complex architectures often involves solid-phase peptide synthesis (SPPS), where the this compound unit can be incorporated at a desired position in the peptide sequence. Subsequent on-resin or solution-phase macrocyclization yields the final complex molecular architecture.

Theoretical Principles of Ligand Design and Substrate Recognition

The effectiveness of this compound and its derivatives as chiral ligands and auxiliaries is governed by fundamental principles of stereochemistry and molecular recognition. Theoretical and computational studies play a crucial role in understanding these principles and in the rational design of new, more effective chiral agents.

When acting as a chiral ligand, the conformation of the metal complex is dictated by the coordination of the nitrogen and oxygen atoms to the metal center. The benzyl group, along with the stereocenter at the alpha-carbon, creates a well-defined chiral pocket around the active site of the catalyst. The steric and electronic properties of the ligand influence the binding of the substrate and the energetics of the transition states for the formation of the possible enantiomeric products. Computational methods, such as Density Functional Theory (DFT), can be used to model these transition states and predict which enantiomer will be formed preferentially. nih.gov

In the context of substrate recognition, non-covalent interactions such as hydrogen bonding and steric repulsion play a critical role. For instance, when used as a chiral auxiliary, the benzyl group can sterically hinder one face of a reacting molecule, forcing the incoming reagent to approach from the less hindered side. Molecular modeling can help visualize these interactions and rationalize the observed diastereoselectivity. nih.gov The understanding of these principles of chiral recognition is essential for the design of new chiral auxiliaries and ligands with improved stereocontrol.

Structure Reactivity Relationship Srr Studies of S 2 Phenylmethyl Amino Propanamide Derivatives

Rational Design and Synthesis of Analogues for Mechanistic Probing

The rational design of analogues of (S)-2-(phenylmethyl)amino propanamide is a cornerstone of mechanistic probing. This approach involves the deliberate and strategic modification of the parent molecule to investigate specific aspects of a chemical transformation. By altering electronic and steric properties in a controlled manner, chemists can gain insights into reaction mechanisms, transition states, and the roles of different molecular fragments.

A common strategy in the synthesis of analogues is the introduction of substituents on the phenyl ring of the benzylamino group. For instance, the synthesis of derivatives with electron-donating or electron-withdrawing groups can elucidate the electronic demands of a reaction. The synthesis of these analogues often follows established synthetic routes, such as the reductive amination of a carbonyl compound with a substituted benzylamine (B48309) or the alkylation of an amino acid derivative.

In a related context, studies on similar structures, such as ceramide analogs, have demonstrated the synthesis of a series of (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides with various substituents on the benzylidene moiety to probe their biological activity. This highlights a common approach where a library of compounds is synthesized to systematically explore the impact of structural modifications. nih.gov

Furthermore, the stereoselective synthesis of these analogues is paramount. For example, the alkylation of C2-symmetric chiral N-phthaloylglycinamides has been employed to prepare enantiopure α-amino acids, demonstrating a method to control the stereochemistry at the α-carbon, which is crucial for studying stereoselective reactions. doi.org

Impact of Substituent Effects on Chemical Reactivity and Stereoselectivity

Substituents on the aromatic ring of the benzyl (B1604629) group or on the propanamide backbone can exert profound effects on the chemical reactivity and stereoselectivity of this compound derivatives. These effects are typically categorized as either electronic or steric in nature.

Steric Effects: The size and position of substituents can influence the approach of reagents and favor the formation of one stereoisomer over another. For example, bulky substituents on the phenyl ring or at the α-position of the propanamide can create steric hindrance that directs an incoming reagent to the less hindered face of the molecule, thereby controlling the diastereoselectivity of the reaction.

A study on the stereoselective alkylation of chiral glycinamides, which are structurally related to the propanamide core, demonstrated that high diastereoselectivity could be achieved in benzylation reactions. doi.org This underscores the significant role that the chiral backbone plays in directing the stereochemical outcome of reactions. In another example, the catalytic asymmetric α-benzylation of N-unprotected amino acids, a reaction that forms a similar C-N bond, highlights the intricate interplay of catalyst, substrate, and reagents in achieving high enantioselectivity. nih.gov

Computational Approaches to Predict and Elucidate SRR Profiles

Computational chemistry offers powerful tools to predict and elucidate the structure-reactivity relationship profiles of this compound derivatives at a molecular level. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to model the geometric and electronic properties of these molecules and their transition states in chemical reactions.

By calculating parameters such as bond lengths, bond angles, dihedral angles, and partial atomic charges, researchers can gain insights into the preferred conformations of the molecules and how these are influenced by different substituents. For example, computational models can predict the most stable conformation of the benzylamino side chain, which can be crucial for understanding its interaction with other reagents.

Furthermore, computational methods are invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate their energies. This allows for the prediction of reaction rates and selectivities. For instance, a recent advancement in generative AI has enabled the rapid prediction of transition state structures, a process that was traditionally time-consuming with quantum chemistry methods. mit.edu Such models could be applied to understand the reactions of this compound derivatives.

The combination of kinetic isotope effects and computational chemistry is a particularly powerful approach to understanding enzymatic transition states, and similar principles can be applied to non-enzymatic reactions to build a comprehensive picture of the reaction mechanism. nih.gov

Correlation of Structural Features with Specific Chemical Outcomes

The ultimate goal of SRR studies is to establish clear correlations between specific structural features and observable chemical outcomes, such as reaction yield, product distribution, and stereoselectivity. This is often achieved by systematically varying one structural parameter at a time and observing the effect on the reaction.

For example, a series of this compound derivatives with different substituents at the para-position of the phenyl ring could be synthesized and subjected to a particular chemical reaction. By plotting the reaction rate or the diastereomeric excess of the product against a parameter that describes the electronic nature of the substituent (e.g., the Hammett constant), a linear free-energy relationship may be established. Such a correlation would provide strong evidence for the role of electronic effects in the reaction mechanism.

In the context of related compounds, the importance of the imine functional group in the biological activity of (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides was highlighted, and the partial atomic charge on the imine carbon was identified as a valuable parameter for predicting activity. nih.gov This demonstrates how a specific structural feature can be directly correlated with a measurable outcome.

The table below illustrates a hypothetical scenario for correlating structural features with a specific chemical outcome, such as the diastereomeric ratio in a stereoselective reaction.

| Derivative | Substituent on Phenyl Ring | Electronic Effect | Observed Diastereomeric Ratio (A:B) |

| 1 | H | Neutral | 70:30 |

| 2 | p-OCH₃ | Electron-donating | 85:15 |

| 3 | p-NO₂ | Electron-withdrawing | 55:45 |

| 4 | o-CH₃ | Steric hindrance | 90:10 |

This systematic approach allows for the development of predictive models that can guide the design of new derivatives with desired chemical properties.

Conclusion and Future Directions in Academic Research on S 2 Phenylmethyl Amino Propanamide

Summary of Key Contributions to Fundamental Chemical Understanding

Our current understanding of (S)-2-(phenylmethyl)amino propanamide is built upon synthetic methodologies, spectroscopic characterization, and computational analysis of related structures.

Synthesis and Spectroscopic Characterization: The synthesis of N-benzyl propanamides can be achieved through various established routes in organic chemistry. A common method involves the reductive amination of a suitable keto-amide or the amidation of a corresponding carboxylic acid or its activated derivative. For instance, the synthesis of related compounds like (S)-2-[4-(fluorobenzyloxy)benzylamino]propanamide (a derivative of Safinamide) involves the reductive alkylation of α-amino-amides with the corresponding benzaldehyde (B42025) using a reducing agent like sodium cyanoborohydride. google.com This general strategy can be adapted for the synthesis of this compound, starting from L-alaninamide and benzaldehyde.

The structural confirmation of such compounds relies on standard spectroscopic techniques. While specific spectral data for this compound is not extensively published in publicly accessible literature, the expected spectroscopic signatures can be inferred from related compounds.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methine proton at the chiral center, the methylene (B1212753) protons of the benzyl group, the methyl protons, and the amide and amine protons. The coupling patterns would provide information on the connectivity of the molecule. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, the methine carbon of the chiral center, the methylene carbon of the benzyl group, and the methyl carbon. mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₄N₂O), along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. docbrown.info |

Conformational Analysis: The conformational preferences of N-benzyl amides are influenced by the rotational barriers around the C-N bonds and the steric and electronic interactions between the substituents. Studies on related N-benzyl-N-(furan-2-ylmethyl)acetamide have shown the existence of a hindered cis(E)-trans(Z) rotational equilibrium in solution, which can be elucidated using NMR spectroscopy and computational methods like Density Functional Theory (DFT). scielo.br A similar conformational landscape, dictated by the orientation of the benzyl group relative to the propanamide backbone, is expected for this compound. The interplay of hydrogen bonding and steric hindrance will likely govern the most stable conformers. nih.gov

Identification of Unresolved Questions and Emerging Research Frontiers

Despite the foundational knowledge, several aspects of the chemistry of this compound remain unexplored, presenting opportunities for future research.

Unresolved Questions:

Detailed Chiroptical Properties: A comprehensive study of the chiroptical properties, including circular dichroism (CD) and vibrational circular dichroism (VCD), is yet to be reported. Such studies would provide deeper insights into the solution-state conformation and electronic structure of the molecule.

Solid-State Structure and Polymorphism: The single-crystal X-ray structure of this compound has not been published. Determining its solid-state conformation and investigating potential polymorphism would be crucial for understanding its physical properties and for applications in materials science.

Quantitative Conformational Dynamics: While the existence of rotational isomers can be inferred, a quantitative study of the kinetics and thermodynamics of conformational exchange is an open area of investigation.